molecular formula C20H24O3 B8534124 3-Oxo-2-styrylcyclopent-1-eneheptanoic acid CAS No. 61322-78-9

3-Oxo-2-styrylcyclopent-1-eneheptanoic acid

Cat. No. B8534124
CAS RN: 61322-78-9
M. Wt: 312.4 g/mol
InChI Key: CFKYEBYXRWJSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-2-styrylcyclopent-1-eneheptanoic acid is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-2-styrylcyclopent-1-eneheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-2-styrylcyclopent-1-eneheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61322-78-9

Product Name

3-Oxo-2-styrylcyclopent-1-eneheptanoic acid

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

7-[3-oxo-2-(2-phenylethenyl)cyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C20H24O3/c21-19-15-13-17(10-6-1-2-7-11-20(22)23)18(19)14-12-16-8-4-3-5-9-16/h3-5,8-9,12,14H,1-2,6-7,10-11,13,15H2,(H,22,23)

InChI Key

CFKYEBYXRWJSQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1CCCCCCC(=O)O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 Parts of 3-hydroxy-5-oxo-2-styrylcyclopent-1-eneheptanoic acid is dissolved in 71 parts of ethanol and cooled to about 10° as 1.88 parts of triethylamine is added. The solution is stirred as 1.5 parts of sodium borohydride dissolved in 100 parts of water is added dropwise at 10°-15°. After stirring at about 15° for 4 hours, the mixture is acidified with dilute aqueous acetic acid and the oily precipitate is extracted with ethyl acetate. The organic solution is washed with dilute aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to an orange oil. Then the oil is taken up in benzene and chromatographed on silicic acid as the column is eluted with benzene containing increasing amounts of ethyl acetate. A fraction eluted with 30% ethyl acetate is crystallized from ethyl acetate-hexane to give pale yellow crystals of 3-oxo-2-styrylcyclopent-1-eneheptanoic acid, melting at about 118°-120°. That compound displays, in chloroform, absorption peaks in the infrared spectrum at about 2940 and 1700 reciprocal centimeters and an absorption band, in methanol, in the ultraviolet spectrum at about 288 millimicrons with a molecular extinction coefficient of about 24,400. That compound is represented by the following structural formula ##SPC18##
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